molecular formula C12H18N2O2 B15299813 1-(2-Methoxy-4-nitrobenzyl)piperazine

1-(2-Methoxy-4-nitrobenzyl)piperazine

Katalognummer: B15299813
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: JEAZYCOSLJYOIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy-4-[(piperazin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyphenol.

    Alkylation: The phenol group is alkylated using a suitable alkylating agent, such as chloromethyl piperazine, under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the solvent used can be methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol may involve:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-methoxy-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methoxy-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methoxyphenol: Lacks the piperazine moiety, making it less versatile in medicinal chemistry.

    3-methoxy-4-[(methylamino)methyl]phenol: Similar structure but with a methylamino group instead of piperazine, leading to different biological activities.

    4-[(piperazin-1-yl)methyl]phenol: Lacks the methoxy group, affecting its chemical reactivity and applications.

Uniqueness

3-methoxy-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the methoxy and piperazine groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

3-methoxy-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-11(15)3-2-10(12)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI-Schlüssel

JEAZYCOSLJYOIQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)O)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.